

Na₃BO₃ chemical properties and molecular weight

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Compound of Interest

Compound Name: *Trisodium orthoborate*

Cat. No.: *B083475*

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An In-depth Technical Guide to the Chemical Properties of **Trisodium Orthoborate** (Na₃BO₃)

This technical guide provides a comprehensive overview of the core chemical and physical properties of **trisodium orthoborate** (Na₃BO₃), also known as sodium orthoborate. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this inorganic compound in their work.

Core Chemical and Physical Properties

Trisodium orthoborate is an inorganic salt formed from three sodium cations (Na⁺) and one orthoborate anion ([BO₃]³⁻). It is the sodium salt of orthoboric acid.

Quantitative Data Summary

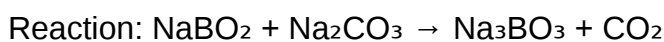
The fundamental physicochemical properties of **trisodium orthoborate** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	Na ₃ BO ₃
Molecular Weight	127.78 g/mol [1][2]
Melting Point	75 °C (348 K)[1]
Boiling Point	320 °C (593 K)[1]
Density	1.73 g/cm ³ [1]
Crystal System	Monoclinic (Computed)[3]
Space Group	P2 ₁ /c (Computed)[3]
Lattice Parameters (a, b, c)	7.567 Å, 5.730 Å, 9.689 Å (Computed)[3]

Synthesis and Reactivity

Synthesis Pathway

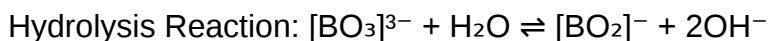
Trisodium orthoborate is typically synthesized via a high-temperature solid-state reaction. The primary method involves heating sodium carbonate (Na₂CO₃) with either sodium metaborate (NaBO₂) or boric oxide (B₂O₃) to temperatures between 600 and 850 °C. This reaction releases carbon dioxide gas.[1]



Caption: High-temperature synthesis of Na₃BO₃.

Chemical Reactivity

When dissolved in water, the orthoborate anion undergoes partial hydrolysis to form metaborate ([BO₂]⁻) and hydroxide (OH⁻) ions, resulting in an alkaline solution.[4]



Electrolysis of an aqueous solution of **trisodium orthoborate** can be used to generate sodium perborate at the anode.[4]

Potential Biological Activity

While specific signaling pathways for Na_3BO_3 in drug development are not well-defined, borate compounds in general, including various sodium borates, have been noted for their biological effects. They exhibit antibacterial properties and have been investigated for preventing biofilm formation on orthopedic implants.[5] Boron-containing compounds are an active area of drug discovery, with complex organic molecules being developed as enzyme inhibitors for various diseases.[6] However, the biological activity of simple inorganic salts like Na_3BO_3 is primarily linked to their antimicrobial and potential toxicological properties at high concentrations.[7][8]

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a crystalline inorganic solid like **trisodium orthoborate**.

Determination of Melting Point (Capillary Method)

This protocol outlines the determination of the melting range using a digital melting point apparatus.

- **Sample Preparation:** A small amount of dry, finely powdered Na_3BO_3 is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.[9][10]
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).[11]
- **Measurement:**
 - A rapid heating ramp (10-20 °C/min) is used for an initial, approximate determination of the melting point.[12]
 - For an accurate measurement, a new sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[13]
 - The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.[13]

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a solid powder by measuring its volume. Helium is typically used as the analysis gas due to its inert nature and small atomic size.

- **Sample Preparation:** A precisely weighed sample of dry Na_3BO_3 powder is placed into the sample chamber of the pycnometer.
- **System Purge:** The system is purged with helium gas to remove any air and moisture adsorbed on the sample surface.
- **Volume Measurement:** The instrument automatically performs a series of pressurization and expansion cycles between a reference chamber of known volume and the sample chamber.
- **Density Calculation:** By applying the ideal gas law to the pressure changes, the instrument calculates the volume of the solid sample, excluding pore and inter-particle space. The density (ρ) is then calculated using the formula:
 - $\rho = \text{mass} / \text{volume}$

Determination of Aqueous Solubility

This protocol determines the solubility of Na_3BO_3 in water at a specific temperature.

- **Equilibration:** An excess amount of Na_3BO_3 is added to a known volume of deionized water in a sealed, thermostated vessel.
- **Saturation:** The mixture is agitated (e.g., with a magnetic stirrer) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- **Sample Separation:** The agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a filtered syringe to prevent the transfer of solid particles.

- **Concentration Analysis:** The concentration of boron or sodium in the saturated solution is determined using an appropriate analytical technique, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
- **Solubility Calculation:** The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This method provides the precise three-dimensional arrangement of atoms within the crystal.

- **Crystal Growth:** A high-quality single crystal of Na_3BO_3 (typically >0.1 mm in all dimensions) is required. This is the most critical and often the most challenging step.[\[14\]](#)
- **Mounting and Data Collection:** The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is cooled (e.g., with liquid nitrogen) to reduce thermal vibration of the atoms. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[\[15\]](#)
- **Structure Solution and Refinement:**
 - The diffraction data is processed to determine the unit cell dimensions and space group symmetry.
 - Computational methods are used to solve the "phase problem" and generate an initial electron density map.
 - An atomic model is built into the electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.[\[15\]](#)

Caption: Workflow for physicochemical characterization.

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